Regioisomeric Differentiation: 5-Substituted 3-Phenylisoxazole vs. 4-Substituted Analogs in COX-2 Selectivity Profiles
The substitution position on the 3-phenylisoxazole ring dictates COX-1/COX-2 selectivity. The 3-phenyl-4-(4-methylsulphonylphenyl) isoxazole regioisomer (compound 21) exhibited a COX-2 IC50 of 0.2236 μM and a COX-1 IC50 of 252 μM, yielding a selectivity index (SI) of 1122. In contrast, the 3-phenyl-5-(4-methylsulphonylphenyl) isoxazole regioisomer (compound 15) demonstrated a more balanced dual-inhibition profile with a significantly lower selectivity index [1]. This comparison illustrates that regioisomers sharing the 3-phenylisoxazole core but differing in the position of the sulfonyl-bearing substituent yield markedly divergent pharmacological selectivity profiles. The 5-substituted architecture, as present in (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride, provides a distinct chemical entry point for generating derivatives with potentially different target engagement characteristics compared to the more extensively characterized 4-substituted analogs.
| Evidence Dimension | COX-2 Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | N/A (target compound is a synthetic intermediate; data presented for derived regioisomeric products) |
| Comparator Or Baseline | 3-phenyl-4-(4-methylsulphonylphenyl) isoxazole (Compound 21) vs. 3-phenyl-5-(4-methylsulphonylphenyl) isoxazole (Compound 15) |
| Quantified Difference | Regioisomer 21: COX-2 IC50 = 0.2236 μM, COX-1 IC50 = 252 μM, SI = 1122; Regioisomer 15: Reduced SI (not explicitly quantified in abstract) |
| Conditions | In vitro enzymatic assay for COX-1 and COX-2 inhibition using human recombinant enzymes |
Why This Matters
This demonstrates that the specific regioisomeric identity of the isoxazole substitution is not trivial; it can profoundly alter biological selectivity, making the procurement of the correct 5-substituted regioisomer essential for SAR studies aimed at modulating COX selectivity.
- [1] Design and syntheses of diarylisoxazoles: Novel inhibitors of cyclooxygenase-2 (COX-2) with analgesic-antiinflammatory activity. Regioisomer comparison of COX-1/COX-2 IC50 values. Data extracted from Mendeley/ScienceDirect entry. View Source
